
Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be an organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyloxy group and a fluorophenyl group attached to the pyridazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, benzyloxy group, and fluorophenyl group would all contribute to its overall structure.Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the benzyloxy group could potentially be replaced with another group in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Chemical Synthesis and Methodology
Chemical synthesis research has explored the transformations of related compounds into various derivatives. For example, enaminones have been used in a simple one-pot synthesis of imidazolone derivatives, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Bezenšek et al., 2012). This demonstrates the compound's utility in facilitating the creation of new chemical entities through one-pot reaction sequences.
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds has yielded promising results. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, for instance, have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating the potential of these derivatives in the development of new antimicrobial agents (Sarvaiya et al., 2019). This suggests that derivatives of Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate could also be explored for their antimicrobial potential.
Synthesis of Heterocyclic Compounds
The reactivity of oximes from related compounds with ethyl glyoxylate has led to the formation of novel heterocyclic compounds, such as imidazole and oxadiazine derivatives. These findings underscore the compound's relevance in synthetic organic chemistry for generating diverse heterocyclic structures, which are often key components of biologically active molecules (Nikolaenkova et al., 2019).
Photochemical Rearrangements
Investigations into the photochemical behavior of dihydro-1,3-thiazines have revealed complex rearrangements leading to novel structures. This research highlights the potential of Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate and its derivatives in photochemical studies, which could lead to new insights into light-induced chemical transformations (Bhatia et al., 1998).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, stability, and interactions with other molecules.
Propiedades
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-phenylmethoxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-6-4-3-5-7-14)12-18(24)23(22-19)16-10-8-15(21)9-11-16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLJBWDBINXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)
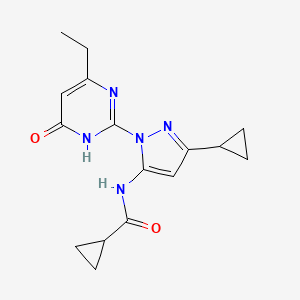
![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)
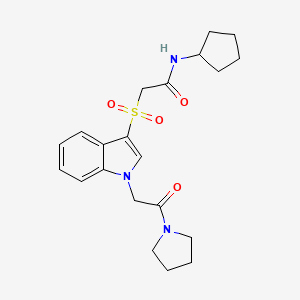


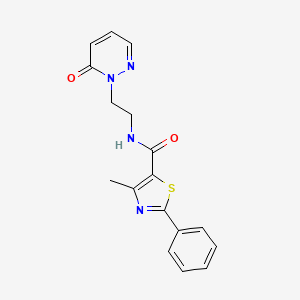
![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)
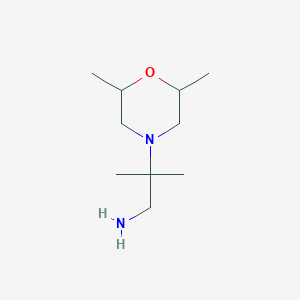
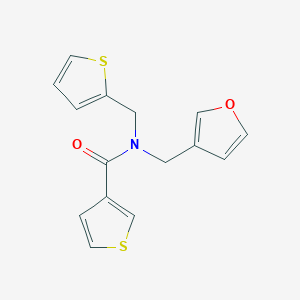
![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)